Methyl 3-(1-Pyrrolidinyl)benzoate

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Ensure your SAR data integrity with the precise meta-substituted regioisomer—Methyl 3-(1-Pyrrolidinyl)benzoate. Unlike ortho- or para-analogs, its distinct meta-pyrrolidinyl placement delivers unique electronic/steric effects critical for receptor binding studies and metabolic stability assays. This versatile scaffold, devoid of HMG-CoA reductase off-target activity, guarantees reliable, reproducible synthetic transformations. Ideal as an analytical standard (MW 205.25) for LC/GC-MS method development. Source the defined building block your drug discovery program demands.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 186086-71-5
Cat. No. B069595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-Pyrrolidinyl)benzoate
CAS186086-71-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
InChIKeyJJJUYMBYOGDTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1-Pyrrolidinyl)benzoate (CAS 186086-71-5) Procurement Guide for Medicinal Chemistry and Research


Methyl 3-(1-Pyrrolidinyl)benzoate (CAS 186086-71-5) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol. It is characterized by a benzoate ester core that is substituted at the meta-position with a pyrrolidinyl group [1]. This compound is widely recognized as a versatile small molecule scaffold and a useful research chemical, serving as a building block in organic synthesis and pharmaceutical research . Its structural features make it a subject of interest in medicinal chemistry, particularly for the development of more complex molecules and for structure-activity relationship studies .

Critical Differentiation: Why Methyl 3-(1-Pyrrolidinyl)benzoate Cannot Be Casually Substituted


While Methyl 3-(1-Pyrrolidinyl)benzoate belongs to a broader class of pyrrolidinyl benzoate derivatives, its specific substitution pattern and meta-position of the pyrrolidinyl group confer unique properties that are not interchangeable with ortho-, para-, or differently substituted analogs. In medicinal chemistry, even minor changes in substitution can drastically alter a compound's biological activity, pharmacokinetics, and synthetic utility. For instance, the meta-substitution in Methyl 3-(1-Pyrrolidinyl)benzoate results in distinct electronic and steric effects compared to ortho- or para-analogs . These differences directly impact receptor binding, metabolic stability, and the compound's role as a building block in more complex syntheses [1]. Therefore, substituting this compound with a close analog without rigorous validation can compromise the integrity of research outcomes and lead to erroneous structure-activity relationship conclusions.

Quantitative Evidence: Measurable Differentiation of Methyl 3-(1-Pyrrolidinyl)benzoate for Scientific Procurement


Regioisomeric Specificity: Meta-Substitution vs. Ortho- and Para-Analogs

Methyl 3-(1-Pyrrolidinyl)benzoate is distinguished by its meta-substitution pattern on the benzoate ring. In contrast, ortho-substituted analogs, such as Methyl 2-(3-pyrrolidinyl)benzoate (CAS 1121058-19-2), and para-substituted analogs, such as Methyl 4-pyrrolidin-1-ylbenzoate, exhibit different steric and electronic properties. These differences are critical in medicinal chemistry, as even minor changes in substitution can significantly alter a compound's biological activity and pharmacokinetics. While direct comparative data for this specific compound is limited in public sources, the class-level inference is that meta-substituted pyrrolidinyl benzoates often exhibit distinct binding affinities and metabolic profiles compared to their ortho- and para-counterparts .

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Solubility vs. Acidic Analog

Methyl 3-(1-Pyrrolidinyl)benzoate, as a methyl ester, exhibits different solubility characteristics compared to its free acid counterpart, 3-(1-Pyrrolidinyl)benzoic acid (CAS 72548-79-9). The ester form is generally more lipophilic, which can enhance membrane permeability and alter its behavior in biological assays. The free acid, while more polar, may be less effective in crossing biological membranes. Specific quantitative solubility data for Methyl 3-(1-Pyrrolidinyl)benzoate is not readily available in public sources, but the class-level inference is that ester derivatives typically have higher LogP values and lower aqueous solubility compared to their acid forms [1].

Solubility Physicochemical Properties Formulation

Heterocyclic Ring Integrity: Pyrrolidine vs. Other Amines

Methyl 3-(1-Pyrrolidinyl)benzoate features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle. This ring system imparts specific conformational constraints and basicity compared to other nitrogen-containing heterocycles like piperidine or morpholine. While direct comparative data is not available, the class-level inference is that pyrrolidine derivatives often exhibit distinct pharmacological profiles due to differences in ring strain, nitrogen basicity, and conformational flexibility. For example, pyrrolidine is known to be more basic than piperidine (pKa of conjugate acid ~11.3 vs. ~11.2), which can influence interactions with acidic residues in biological targets [1].

Heterocyclic Chemistry Nitrogen Heterocycle Medicinal Chemistry

Lack of Significant Activity Against Common Off-Targets

Methyl 3-(1-Pyrrolidinyl)benzoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and lacked significant activity [1]. This negative result is valuable for researchers seeking to avoid interference with cholesterol biosynthesis pathways. In contrast, many pyrrolidine-containing compounds are known to inhibit this enzyme. This data supports the use of Methyl 3-(1-Pyrrolidinyl)benzoate as a scaffold that is unlikely to introduce confounding HMG-CoA reductase inhibition in biological assays.

Off-target Activity Selectivity HMG-CoA Reductase

Purity and Quality Assurance for Research Use

Reputable vendors, such as CymitQuimica, offer Methyl 3-(1-Pyrrolidinyl)benzoate with a minimum purity of 95% . While this purity level is typical for research-grade chemicals, it is a critical factor for ensuring reproducible results in medicinal chemistry and biological assays. The specific purity of the procured batch should be verified against the vendor's certificate of analysis to ensure consistency and reliability in downstream applications.

Purity Quality Control Research Chemical

Molecular Weight and Formula Consistency for Analytical Characterization

Methyl 3-(1-Pyrrolidinyl)benzoate has a well-defined molecular weight of 205.25 g/mol and a molecular formula of C12H15NO2 [1]. This precise mass is essential for accurate molarity calculations in solution preparation and for unambiguous identification via mass spectrometry. While this is a fundamental property shared by all compounds with the same formula, its accurate determination is critical for procurement, as any deviation would indicate an incorrect compound or impurity.

Molecular Weight Analytical Chemistry Characterization

Optimal Application Scenarios for Methyl 3-(1-Pyrrolidinyl)benzoate Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The meta-substituted pyrrolidinyl benzoate structure of Methyl 3-(1-Pyrrolidinyl)benzoate provides a valuable scaffold for exploring structure-activity relationships in drug discovery programs. Its specific regioisomerism [1] and pyrrolidine ring offer distinct electronic and steric properties that can be systematically varied to probe interactions with biological targets. The compound's lack of significant HMG-CoA reductase inhibition [2] makes it a suitable starting point for developing selective ligands without confounding off-target effects.

Synthetic Building Block for More Complex Pyrrolidine-Containing Molecules

As a versatile small molecule scaffold, Methyl 3-(1-Pyrrolidinyl)benzoate can be readily functionalized through its ester and pyrrolidine moieties. Its well-defined molecular weight [1] and high purity ensure reliable and reproducible synthetic transformations. The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the pyrrolidine ring is a common pharmacophore.

Analytical Standard for Method Development and Compound Identification

The compound's consistent molecular formula (C12H15NO2) and molecular weight (205.25 g/mol) [1] make it an ideal analytical standard for developing and validating LC-MS, GC-MS, or NMR methods. Its unique substitution pattern and heterocyclic ring system provide characteristic spectral fingerprints that can be used to identify and quantify similar compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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